1-Bromo-4-nitroisoquinoline
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Overview
Description
1-Bromo-4-nitroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrN₂O₂. It is a derivative of isoquinoline, featuring a bromine atom at the first position and a nitro group at the fourth position.
Preparation Methods
The synthesis of 1-Bromo-4-nitroisoquinoline typically involves the bromination and nitration of isoquinoline. One common method includes the following steps :
Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent, such as nitrobenzene, to introduce the bromine atom at the desired position.
Nitration: The brominated isoquinoline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial production methods may involve variations of these steps, often optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are also explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
1-Bromo-4-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride and potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an aminoisoquinoline derivative, while reduction of the nitro group would produce an aminoisoquinoline .
Scientific Research Applications
1-Bromo-4-nitroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Synthetic Organic Chemistry: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 1-Bromo-4-nitroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-4-nitroisoquinoline can be compared with other similar compounds, such as:
4-Bromo-1-nitroisoquinoline: This isomer has the bromine and nitro groups at different positions, leading to different reactivity and applications.
5-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
5-Bromo-8-nitroisoquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-nitroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMTZSXDAOJOFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306897 |
Source
|
Record name | Isoquinoline, 1-bromo-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55404-30-3 |
Source
|
Record name | Isoquinoline, 1-bromo-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55404-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 1-bromo-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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